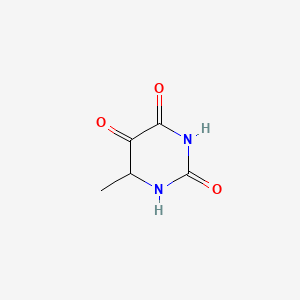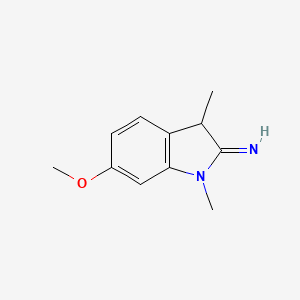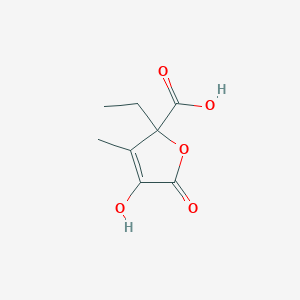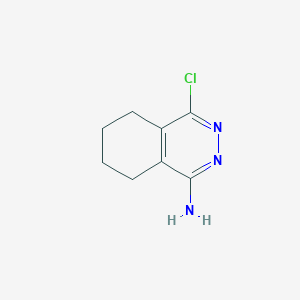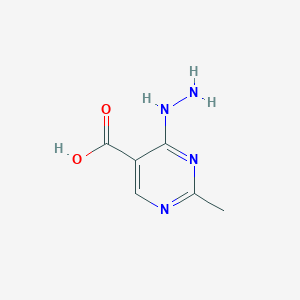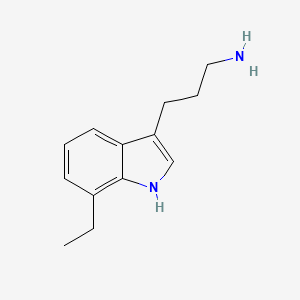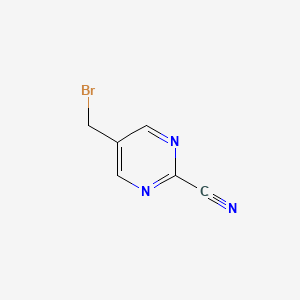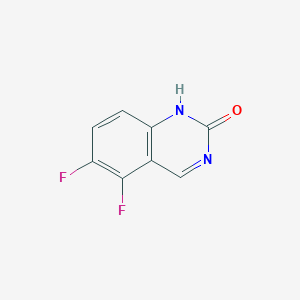
5,6-Difluoroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of two fluorine atoms at the 5th and 6th positions of the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoroquinazolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6-difluoroanthranilic acid.
Cyclization: The 5,6-difluoroanthranilic acid undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form this compound.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoroquinazolin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at the 5th and 6th positions can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazolinone form.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted quinazolinone derivatives.
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Scientific Research Applications
5,6-Difluoroquinazolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Difluoroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloroquinazolin-2(1H)-one: Similar structure but with chlorine atoms instead of fluorine.
5,6-Dibromoquinazolin-2(1H)-one: Similar structure but with bromine atoms instead of fluorine.
5,6-Diiodoquinazolin-2(1H)-one: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
5,6-Difluoroquinazolin-2(1H)-one is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties enhance the compound’s stability, reactivity, and biological activity compared to its halogenated counterparts.
Properties
Molecular Formula |
C8H4F2N2O |
|---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
5,6-difluoro-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H4F2N2O/c9-5-1-2-6-4(7(5)10)3-11-8(13)12-6/h1-3H,(H,11,12,13) |
InChI Key |
DDIMTVCMVQUGOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)N=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






